4,4'-Disulfanediylbis(1-methylpiperidine)
Description
Properties
CAS No. |
78637-14-6 |
|---|---|
Molecular Formula |
C12H24N2S2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-methyl-4-[(1-methylpiperidin-4-yl)disulfanyl]piperidine |
InChI |
InChI=1S/C12H24N2S2/c1-13-7-3-11(4-8-13)15-16-12-5-9-14(2)10-6-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
SFNJGHYQVQOLNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)SSC2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Structural and Mechanistic Considerations
The target molecule’s disulfide bond arises from the oxidative coupling of two 1-methylpiperidine-4-thiol units. This process requires careful selection of oxidizing agents, catalysts, and reaction conditions to avoid over-oxidation or polymerization. The steric environment of the 1-methylpiperidine ring further complicates the reaction, necessitating tailored approaches to ensure regioselectivity and high yield.
Oxidative Coupling of Thiol Precursors
Iodine-Mediated Disulfide Formation
A widely employed method for disulfide synthesis involves iodine-mediated oxidation of thiols. In the context of 1-methylpiperidine-4-thiol, iodine in ethanol at 15–25°C facilitates the conversion of -SH groups to -S-S- bonds. This approach mirrors the methodology described for synthesizing (3S,3S')-4,4'-disulfanediylbis(3-aminobutane-1-sulfonic acid), where iodine in ethanol achieved quantitative disulfide formation within 1 hour. Key advantages include:
Organocatalytic Disulfide Synthesis
Triphenylphosphine-Catalyzed Polymerization Control
Recent advances in organocatalysis enable rapid disulfide bond formation. Using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), poly(disulfide)s with molecular weights up to 85.6 kDa have been synthesized. Adapting this method for dimer synthesis requires:
- Stoichiometric precision : A 1:1 molar ratio of dithiol to DIAD to prevent polymerization.
- Catalyst loading : 5 mol% PPh₃ in tetrahydrofuran (THF) at 20–25°C achieves complete conversion in 1 minute.
Representative Procedure:
Halogenation-Substitution Pathways
Synthesis of Thiol Precursors
The preparation of 1-methylpiperidine-4-thiol, a critical intermediate, involves:
- Halogenation : Treat 1-methylpiperidine with PCl₅ or SOCl₂ to form 4-chloro-1-methylpiperidine.
- Thiolation : React with thiourea in ethanol under reflux, followed by hydrolysis with NaOH.
Challenges:
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Iodine oxidation | Ethanol, 25°C, 1 h | 85–90 | 95 | High |
| PPh₃/DIAD catalysis | THF, 25°C, 1 min | 90–95 | 98 | Moderate |
| Thermal (catalyst-free) | DIAD, 60°C, 4 h | 80–87 | 90 | Low |
| H₂O₂ oxidation | H₂O₂, pH 5, 0°C, 2 h | 75–85 | 88 | High |
Key Observations :
- Catalytic methods excel in speed and purity but require rigorous exclusion of moisture.
- Iodine-mediated oxidation balances cost and efficiency for industrial-scale production.
- Thermal activation is less practical due to energy intensity and lower yields.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 4,4’-dithiobis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, piperidine derivatives are used to study enzyme mechanisms and as ligands in receptor binding studies .
Medicine: Piperidine-based compounds have shown potential in treating various diseases, including cancer, hypertension, and Alzheimer’s disease. They are also used as anesthetics and analgesics .
Industry: In the industrial sector, piperidine derivatives are used as solvents, catalysts, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of Piperidine, 4,4’-dithiobis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing functional groups can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Disulfide Bridges
a. Firibastat (RB150)
- Structure: [(3S,3’S)-4,4’-Disulfanediylbis(3-aminobutane-1-sulfonic acid)] (a disulfide-linked prodrug).
- Key Differences: Unlike 4,4'-Disulfanediylbis(1-methylpiperidine), Firibastat incorporates sulfonic acid groups and amino moieties, enhancing water solubility. Its molecular weight (368.5 g/mol) and logP (likely lower due to polar groups) contrast with the more hydrophobic piperidine derivative .
- Application: Antihypertensive agent targeting brain aminopeptidase A, currently in Phase III trials .
b. DL-Homocystine
- Structure: 4,4'-Disulfanediylbis(2-aminobutanoic acid).
- Key Differences: A natural amino acid derivative with carboxyl groups, contrasting with the synthetic 1-methylpiperidine backbone. Its biological role in homocysteine metabolism differs from the pharmacological focus of synthetic disulfides .
c. 5,5’-Disulfanediylbis Thiadiazole Derivatives
- Examples :
- 5,5’-Disulfanediylbis(N-(4-Chlorobenzylidene)-1,3,4-thiadiazole-2-amine) (Melting point: 202–204°C)
- 5,5’-Disulfanediylbis(N-(4-nitrobenzylidene)-1,3,4-thiadiazole-2-amine) (Melting point: 178–180°C)
Piperidine-Based Analogues Without Disulfide Bridges
a. 4,4'-Trimethylenebis(1-methylpiperidine)
- Structure : Features a trimethylene (-CH2-CH2-CH2-) bridge instead of -S-S-.
- Properties :
- logP: 2.840 (indicative of moderate hydrophobicity)
- Boiling point: 488.20 K (215.05°C)
- Key Differences : The absence of sulfur reduces redox reactivity and may alter pharmacokinetics (e.g., metabolic stability) .
b. 4,4'-Bipiperidine Dihydrochloride
- Structure : Two piperidine rings linked directly without a bridge.
- Properties :
- Molecular weight: 241.20 g/mol
- Polar surface area (TPSA): 6.48 Ų (lower than disulfide-containing analogs, suggesting reduced solubility)
Physicochemical and Pharmacological Comparisons
Table 1: Physical Properties of Selected Compounds
Table 2: Pharmacological and Application Insights
Key Research Findings and Trends
- Hydrophobicity vs. Solubility : Piperidine derivatives with disulfide bonds exhibit higher logP values than sulfonic acid-containing analogs, impacting blood-brain barrier penetration and renal clearance .
- Synthetic Flexibility : Modifying substituents on the disulfide core (e.g., aromatic vs. aliphatic groups) tunes biological activity, as seen in thiadiazole derivatives .
Biological Activity
4,4'-Disulfanediylbis(1-methylpiperidine) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
4,4'-Disulfanediylbis(1-methylpiperidine) features a disulfide linkage between two 1-methylpiperidine units. The presence of the disulfide bond is significant as it can influence the compound's reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2S2 |
| Molecular Weight | 256.36 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 4,4'-Disulfanediylbis(1-methylpiperidine) |
The biological activity of 4,4'-Disulfanediylbis(1-methylpiperidine) is primarily attributed to its ability to form disulfide bonds with thiol-containing biomolecules. This property can lead to:
- Modulation of Protein Function: By forming disulfide bonds with cysteine residues in proteins, this compound can alter protein conformation and function.
- Antioxidant Activity: The disulfide bond may participate in redox reactions, potentially providing protective effects against oxidative stress.
Pharmacological Properties
Research indicates that compounds containing piperidine moieties exhibit diverse pharmacological activities. For instance:
- Neuroprotective Effects: Piperidine derivatives have been studied for their potential neuroprotective effects in models of neurodegenerative diseases.
- Antinociceptive Activity: Certain piperidine-based compounds have shown promise in pain relief studies, suggesting potential applications in analgesic therapies.
Case Studies and Research Findings
A review of recent literature reveals several studies that highlight the biological activities associated with 4,4'-Disulfanediylbis(1-methylpiperidine):
- Study on Antioxidant Properties:
- Neuroprotective Potential:
- Analgesic Activity:
Q & A
Q. How can researchers integrate this compound into a broader conceptual framework for drug discovery?
- Methodological Answer : Link its sulfonic moiety to known pharmacophores (e.g., kinase inhibitors) via structure-activity relationship (SAR) studies. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities against target proteins. Cross-reference with CRDC subclass RDF2050108 for process simulation in drug formulation pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
